

ZK824190: A Selective Inhibitor of the Urokinase Plasminogen Activator (uPA) System

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Compound of Interest

Compound Name: ZK824190

Cat. No.: B12421643

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ZK824190 is a potent and selective small molecule inhibitor of the urokinase plasminogen activator (uPA), a serine protease critically involved in pericellular proteolysis through the conversion of plasminogen to plasmin.[1] The uPA system plays a significant role in a variety of physiological and pathological processes, including fibrinolysis, tissue remodeling, cell migration, and tumor invasion. Dysregulation of the uPA pathway is implicated in the progression of various diseases, including cancer and inflammatory disorders such as multiple sclerosis. **ZK824190**, with its high selectivity for uPA over other related proteases, serves as a valuable chemical tool for investigating the biological functions and therapeutic potential of targeting the uPA signaling cascade.

These application notes provide comprehensive protocols for utilizing **ZK824190** in both in vitro and in vivo research settings to probe the urokinase plasminogen activator system.

Data Presentation

Table 1: In Vitro Inhibitory Activity of ZK824190

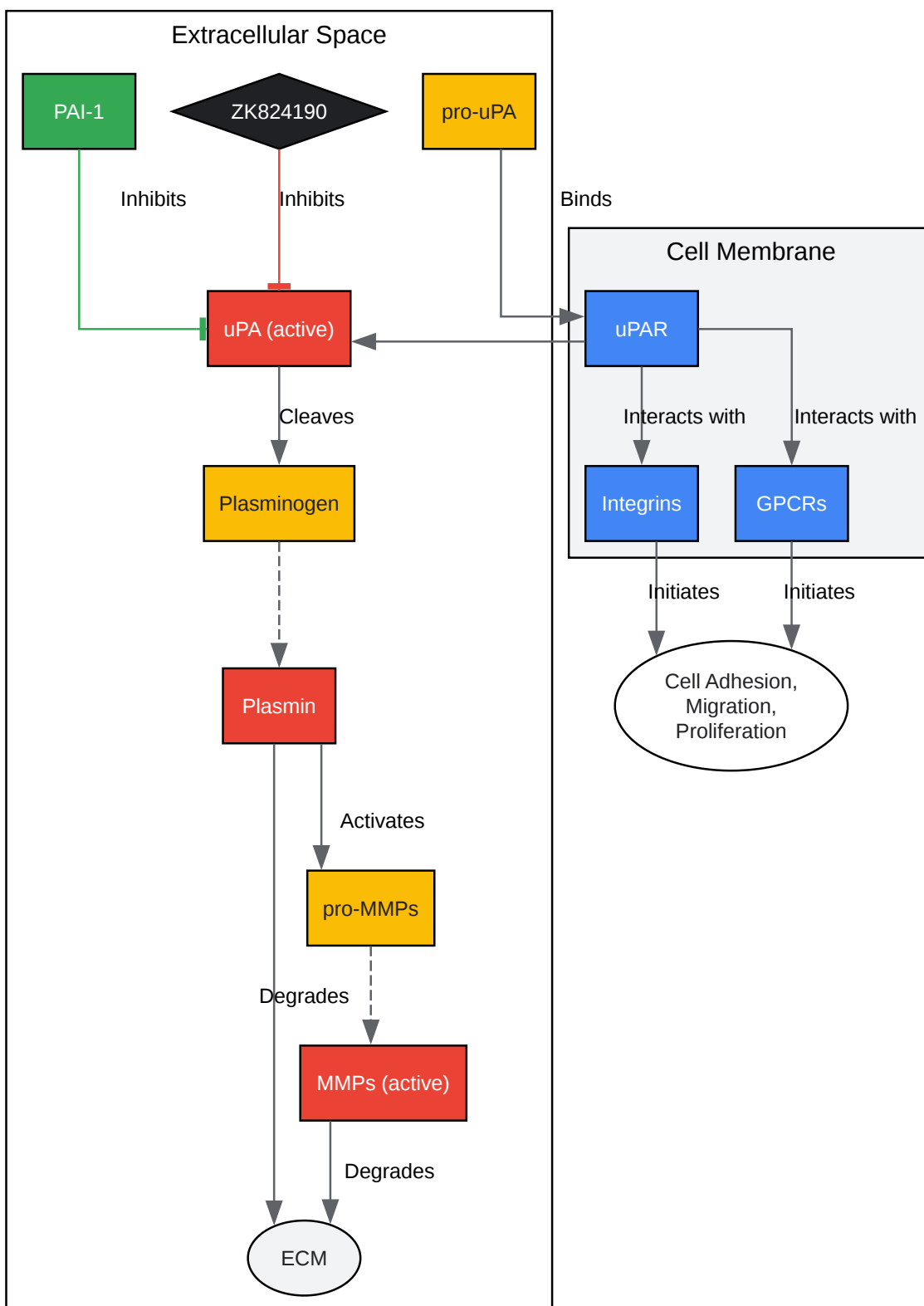
Target Enzyme	IC50 (nM)
uPA (urokinase Plasminogen Activator)	237
tPA (tissue Plasminogen Activator)	1600
Plasmin	1850

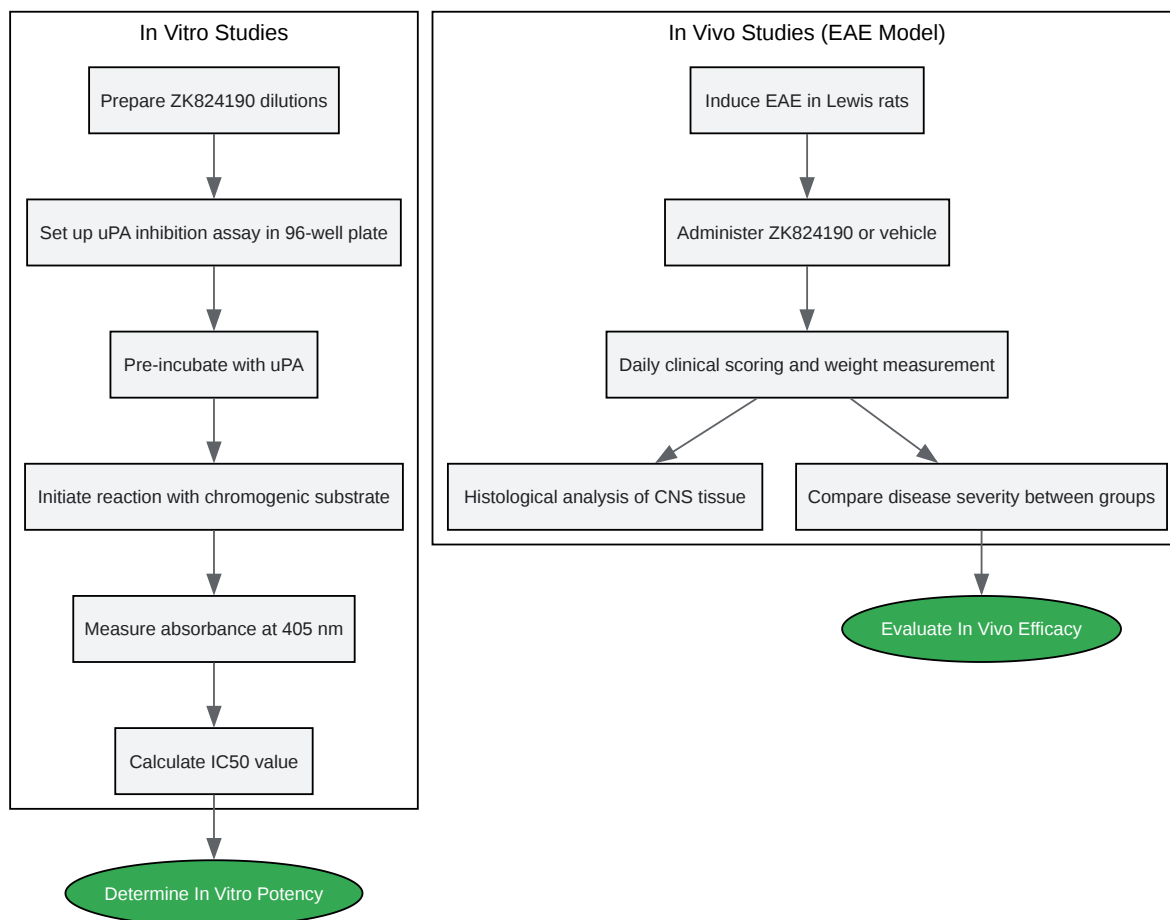
Table 2: In Vivo Pharmacokinetic Profile of ZK824190 in a Rat Model

Parameter	Value
Dose	2 mg/kg (oral administration)
Oral Bioavailability (F)	55%
Cmax	0.64 µg/mL
AUC	2.2 h*µg/mL
T1/2	2.8 h

Signaling Pathway

The urokinase plasminogen activator (uPA) system is a crucial cascade that regulates extracellular matrix degradation and cell signaling. The pathway is initiated by the binding of inactive pro-uPA to the urokinase plasminogen activator receptor (uPAR) on the cell surface. This binding facilitates the conversion of pro-uPA to its active form, uPA. Active uPA then catalyzes the conversion of plasminogen to plasmin, a broad-spectrum protease. Plasmin can degrade components of the extracellular matrix and activate matrix metalloproteinases (MMPs), further promoting tissue remodeling. The activity of uPA is tightly regulated by plasminogen activator inhibitors (PAIs), primarily PAI-1. The binding of uPA to uPAR also triggers intracellular signaling pathways, often through interactions with integrins and G-protein coupled receptors, influencing cell adhesion, migration, and proliferation.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)





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